molecular formula C11H13N3S B14904290 n-(4-(Methylthio)benzyl)-1h-pyrazol-3-amine

n-(4-(Methylthio)benzyl)-1h-pyrazol-3-amine

Cat. No.: B14904290
M. Wt: 219.31 g/mol
InChI Key: ITPZBZHRLURNDB-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methylthio group attached to the benzyl moiety, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(Methylthio)benzyl chloride with 1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The benzyl moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylbenzyl)-1H-pyrazol-3-amine
  • N-(4-Methoxybenzyl)-1H-pyrazol-3-amine
  • N-(4-Chlorobenzyl)-1H-pyrazol-3-amine

Uniqueness

N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-1H-pyrazol-5-amine

InChI

InChI=1S/C11H13N3S/c1-15-10-4-2-9(3-5-10)8-12-11-6-7-13-14-11/h2-7H,8H2,1H3,(H2,12,13,14)

InChI Key

ITPZBZHRLURNDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNC2=CC=NN2

Origin of Product

United States

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